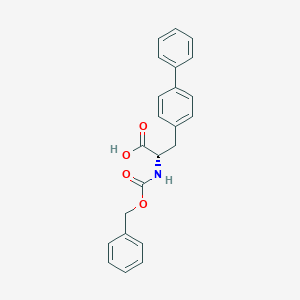

Cbz-4-biphenyl-L-ala

Description

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBVIHXEMIHEQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Cbz-4-biphenyl-L-ala

An In-depth Technical Guide to the Physicochemical Properties of N-α-Carbobenzyloxy-4-biphenyl-L-alanine (Cbz-4-biphenyl-L-ala)

Executive Summary

N-α-Carbobenzyloxy-4-biphenyl-L-alanine, hereafter referred to as this compound, is a non-canonical, protected amino acid of significant interest in peptide synthesis and medicinal chemistry. Its structure uniquely combines the chirality of L-alanine with the bulky, hydrophobic biphenyl moiety and the widely utilized carbobenzyloxy (Cbz) protecting group. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a foundational resource for researchers in drug discovery and chemical biology. We will delve into its molecular structure, theoretical and expected physical properties, synthesis, and the analytical methodologies crucial for its characterization and application. The insights provided herein are designed to facilitate its use as a building block for complex peptides and peptidomimetics, where the introduction of a rigid, aromatic scaffold is desired to modulate conformation and biological activity.

Introduction: The Significance of a Designer Building Block

In the landscape of peptide science, the precise control over a peptide's sequence and three-dimensional structure is paramount to its function. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) provides an unparalleled opportunity to engineer novel properties. This compound is one such designer molecule. Its utility stems from three key structural features:

-

The L-alanine Backbone: Provides the fundamental chiral scaffold for incorporation into peptide chains via standard synthesis protocols.

-

The Biphenyl Side Chain: This rigid and sterically demanding group is instrumental in dictating peptide conformation. Its hydrophobicity can enhance binding to nonpolar pockets in protein targets and can influence properties like membrane permeability. The biphenyl moiety is a well-established pharmacophore in drug design, known for its role in modulating protein-protein interactions.

-

The Carbobenzyloxy (Cbz) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group was a revolutionary tool that enabled controlled, stepwise peptide synthesis.[1] It provides robust protection of the α-amino group under standard coupling conditions and can be removed cleanly via catalytic hydrogenolysis, conditions orthogonal to many other protecting groups.[2][3] The presence of the Cbz group also tends to enhance the crystallinity of amino acid derivatives, which can simplify purification.[2]

This guide serves as a technical deep-dive into the essential properties of this molecule, providing the necessary data and protocols for its effective use in the laboratory.

Molecular Structure and Identification

A precise understanding of the molecule's identity is the first step in any scientific investigation. The following sections detail its structure and standard chemical identifiers.

Chemical Structure

The structure of this compound is characterized by a central α-carbon with L-stereochemistry, bonded to a carboxylic acid, a Cbz-protected amine, and a 4-biphenylmethyl side chain.

Caption: Diagram of this compound's core structure.

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(benzyloxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | [4] |

| Synonyms | Cbz-Bip-OH, Z-p-phenyl-L-Phenylalanine, this compound | [4] |

| CAS Number | 270568-72-4 | [4] |

| Molecular Formula | C₂₃H₂₁NO₄ | [4] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(=O)O | [4] |

| InChIKey | ZZIBVIHXEMIHEQ-NRFANRHFSA-N | [4] |

Core Physicochemical Properties

The physicochemical properties of a molecule govern its behavior from the reaction flask to biological systems, influencing everything from solubility and reactivity to bioavailability.[5][6] The data below are primarily computed values from authoritative databases, as extensive experimental characterization of this specific molecule is not widely published.[4]

| Property | Value | Source |

| Molecular Weight | 375.4 g/mol | [4] |

| Exact Mass | 375.14705815 Da | [4] |

| XLogP3 (Lipophilicity) | 3.7 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Topological Polar Surface Area | 75.6 Ų | [4] |

| Rotatable Bond Count | 7 | [4] |

| Melting Point | Not available (estimated >100 °C) | N/A |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 (Predicted) | N/A |

Lipophilicity (XLogP3)

With a computed XLogP3 value of 3.7, this compound is a moderately lipophilic molecule.[4] This property is dominated by the large, nonpolar surface area of the biphenyl and Cbz-phenyl groups. Lipophilicity is a critical parameter in drug design, heavily influencing a molecule's ability to cross cell membranes, bind to plasma proteins, and interact with hydrophobic receptor pockets.[5] This value suggests that peptides incorporating this residue may exhibit enhanced membrane association or affinity for nonpolar binding sites.

Acidity (pKa)

The primary acidic functional group is the carboxylic acid. While an experimental pKa is not available, it is expected to be in the range of 3.5 to 4.0, typical for an N-acyl amino acid. At physiological pH (~7.4), the carboxylic acid will be fully deprotonated, existing as a carboxylate anion. This ionization is critical for its solubility in aqueous media and its ability to participate in ionic interactions.

Solubility

Based on its structure, this compound is predicted to be poorly soluble in water. Its large hydrophobic structure will dominate its behavior. However, it is expected to be soluble in many common organic solvents such as methanol, ethyl acetate, dimethylformamide (DMF), and dichloromethane (DCM), as well as in aqueous base (e.g., NaHCO₃ solution) due to the deprotonation of the carboxylic acid. The parent amino acid, L-4,4'-Biphenylalanine, is slightly soluble in acidic DMSO.[7][8][9]

Melting Point

No experimental melting point for this compound is reported in the reviewed literature. However, we can infer a likely range from related structures. The parent amino acid, L-4,4'-biphenylalanine, has a high melting point of 227-229 °C.[10] In contrast, N-Cbz-L-phenylalanine, which lacks the second phenyl ring, has a much lower melting point of 85-87 °C.[11][12] The addition of the bulky Cbz group typically disrupts the strong intermolecular ionic interactions present in the free amino acid zwitterion, often lowering the melting point. However, the large biphenyl group will contribute to strong van der Waals forces. Therefore, a melting point intermediate between these two, likely well above 100 °C, is expected.

Synthesis and Purification

The synthesis of this compound follows well-established procedures in peptide chemistry, primarily the Schotten-Baumann reaction.[13] This involves the acylation of the amino group of L-4,4'-biphenylalanine with benzyl chloroformate under alkaline conditions.

Synthesis Workflow

The general workflow is a robust and scalable method for N-protection of amino acids.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from standard methods for Cbz-protection.[14]

-

Dissolution: Dissolve L-4,4'-biphenylalanine (1.0 eq) in 2N aqueous sodium hydroxide solution (2.2 eq) in a three-necked flask equipped with a stirrer. Cool the solution to 0-5 °C in an ice-water bath.

-

Addition of Reagents: Add benzyl chloroformate (1.1 eq) and an equivalent volume of 2N NaOH solution simultaneously and dropwise to the stirred solution. The key to success is maintaining the temperature below 5 °C and the pH between 8-10 to prevent hydrolysis of the Cbz-Cl and racemization of the amino acid.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Initial Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2N HCl. The product, being insoluble in acidic water, will precipitate as a white solid.

-

Extraction: Extract the product into ethyl acetate (3 x volume). Combine the organic layers.

-

Final Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure this compound.

Spectroscopic and Chromatographic Profile

Characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not publicly available, the expected ¹H NMR signals can be predicted based on its structure and data from similar compounds like Cbz-L-phenylalanine.[15]

-

Aromatic Protons: Multiple signals between 7.0-7.6 ppm, integrating to 14 protons (5 from the Cbz-phenyl, 9 from the biphenyl).

-

Amide Proton (NH): A doublet around 5.0-5.5 ppm, coupling to the α-proton.

-

Cbz Methylene Protons (O-CH₂-Ph): A singlet or AB quartet around 5.1 ppm.

-

α-Proton (α-CH): A multiplet around 4.4-4.7 ppm.

-

β-Protons (β-CH₂): Two diastereotopic protons appearing as a multiplet (dd or ABq) around 3.0-3.3 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of synthetic amino acid derivatives.[16] A reverse-phase HPLC method is most appropriate.

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Protocol: HPLC Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% B to 95% B over 20 minutes. The high lipophilicity of the compound requires a significant organic component for elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm, where the phenyl rings have strong absorbance.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 1:1 mixture of acetonitrile and water.

-

Analysis: Inject 10 µL and integrate the peak area to determine purity. The retention time will be relatively long due to the compound's hydrophobicity.

Structural Analysis via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformation in the solid state.[17] The Cbz group often promotes crystallization, making this technique highly applicable.[2]

Caption: General workflow for single-crystal X-ray analysis.

The resulting structure would authoritatively confirm the L-stereochemistry and reveal the preferred conformation of the biphenyl and Cbz groups, providing invaluable data for computational modeling and rational drug design.

Applications and Significance in Research

The primary application of this compound is as a specialized building block in solid-phase or solution-phase peptide synthesis.

-

Probing Binding Pockets: Incorporating this residue allows chemists to introduce a large, defined, and hydrophobic group into a peptide sequence. This can be used to probe the size and nature of receptor binding pockets or to enhance affinity through hydrophobic interactions.

-

Constraining Peptide Conformation: The steric bulk of the biphenyl side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation or inducing specific secondary structures like turns or helices.

-

Drug Discovery: The biphenylalanine scaffold is of interest in medicinal chemistry. For instance, 4-Biphenylyl-L-alanine (BipA) has been used to create genetically modified E. coli that are dependent on this synthetic amino acid for survival, providing a biological containment strategy.[18] Peptides containing this residue could be explored as inhibitors of protein-protein interactions or as novel therapeutic agents.

Conclusion

N-α-Carbobenzyloxy-4-biphenyl-L-alanine is a powerful and versatile tool for the advanced synthesis of peptides and peptidomimetics. Its well-defined structure, dominated by a bulky and hydrophobic biphenyl side chain, offers a unique method for influencing molecular conformation and interaction with biological targets. While many of its physicochemical properties are currently based on computational predictions and analogy to similar structures, this guide consolidates the key data and provides robust, field-proven protocols for its synthesis and analysis. As the demand for more complex and tailored peptide-based therapeutics grows, the importance of such designer building blocks will only increase, making a thorough understanding of their properties essential for innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7010375, this compound. Available: [Link]

-

Grzonka, Z., & Kasprzykowska, R. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70878, Benzyloxycarbonyl-L-phenylalanine. Available: [Link]

-

Sygnature Discovery (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available: [Link]

-

Royal Society of Chemistry (2023). Physicochemical Properties. In Drug Discovery (pp. 1-46). Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761797, Fmoc-L-4,4'-biphenylalanine. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736104, N-carbobenzyloxyalanine. Available: [Link]

-

Pharmaffiliates (2024). N-(Carbobenzyloxy)-L-phenylalanine. Available: [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available: [Link]

-

Organic Chemistry Portal (2024). Cbz-Protected Amino Groups. Available: [Link]

-

American Chemical Society (2015). 4-Biphenylyl-L-alanine. Available: [Link]

-

Snell, E. H., & Helliwell, J. R. (1999). X Ray crystallography. Journal of Clinical Pathology, 52(1), 1-8. Available: [Link]

-

PrepChem (2024). Synthesis of benzyloxycarbonyl-L-alanine. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. This compound | C23H21NO4 | CID 7010375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. books.rsc.org [books.rsc.org]

- 7. L-4,4'-BIPHENYLALANINE CAS#: 155760-02-4 [m.chemicalbook.com]

- 8. L-4,4'-BIPHENYLALANINE | 155760-02-4 [m.chemicalbook.com]

- 9. L-4,4'-BIPHENYLALANINE | 155760-02-4 [chemicalbook.com]

- 10. L-4,4'-BIPHENYLALANINE | 155760-02-4 [amp.chemicalbook.com]

- 11. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 12. N-Carbobenzyloxy-L-Phenylalanin, 99+ % 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR [m.chemicalbook.com]

- 16. usbio.net [usbio.net]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acs.org [acs.org]

Cbz-4-biphenyl-L-ala molecular weight and formula

An In-depth Technical Guide to N-Cbz-4-biphenyl-L-alanine

Abstract: This technical guide provides a comprehensive overview of N-Carboxybenzyl-4-biphenyl-L-alanine (Cbz-4-biphenyl-L-ala), a pivotal amino acid derivative in synthetic organic chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail robust protocols for its synthesis and purification, outline methods for analytical characterization, and discuss its significant applications as a building block in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.

Core Physicochemical Properties

N-Cbz-4-biphenyl-L-alanine is a non-canonical amino acid characterized by the presence of a biphenyl moiety on its side chain and a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group. This unique structure imparts specific steric and electronic properties, making it a valuable synthon for introducing the biphenyl scaffold into peptides and small molecules.

The core quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H21NO4 | |

| Molecular Weight | 375.4 g/mol | |

| IUPAC Name | (2S)-3-(biphenyl-4-yl)-2-[(phenylmethoxy)carbonylamino]propanoic acid | |

| CAS Number | 145434-78-6 | |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Appearance | White to off-white powder/solid | |

| Solubility | Soluble in methanol, chloroform, and other organic solvents | General knowledge |

Synthesis and Purification Workflow

The synthesis of N-Cbz-4-biphenyl-L-alanine typically involves the protection of the amino group of the parent amino acid, 4-biphenyl-L-alanine. The choice of the Cbz group is strategic; it is stable under a wide range of conditions but can be readily removed via catalytic hydrogenation, a clean and efficient deprotection method that avoids harsh acidic or basic conditions that could compromise other functional groups.

Caption: Synthesis and purification workflow for N-Cbz-4-biphenyl-L-alanine.

Detailed Synthesis Protocol (Schotten-Baumann Reaction)

This protocol describes a standard method for the N-protection of 4-biphenyl-L-alanine.

-

Dissolution: Dissolve 1.0 equivalent of 4-biphenyl-L-alanine in a 1:1 mixture of 1,4-dioxane and 1 M sodium bicarbonate solution at 0°C (ice bath). The bicarbonate acts as a base to neutralize the HCl byproduct generated during the reaction, maintaining a pH suitable for the nucleophilic attack of the amino group.

-

Reagent Addition: While stirring vigorously, slowly add 1.1 equivalents of benzyl chloroformate (Cbz-Cl) dropwise, ensuring the temperature remains below 5°C. The slow addition prevents unwanted side reactions and ensures efficient protection.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of ~2 using 1 M HCl. This protonates the carboxylate, causing the product to precipitate.

-

Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol (Recrystallization)

Recrystallization is often sufficient for achieving high purity. The choice of solvent system is critical and may require some empirical optimization.

-

Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

-

Precipitation: Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., hexanes) until the solution becomes cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate maximum crystal formation.

-

Collection: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized N-Cbz-4-biphenyl-L-alanine, a multi-step analytical approach is required. This self-validating system confirms the structure and quantifies any impurities.

Caption: A multi-technique workflow for analytical quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include the aromatic protons of the biphenyl and benzyl groups, the alpha-proton of the chiral center, and the methylene protons of the benzyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection at ~254 nm, is the gold standard for assessing purity. A single sharp peak indicates a high-purity sample, and the area under the curve can be used to quantify it, usually against a reference standard.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion for C22H21NO4 would be approximately 376.15 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Applications in Medicinal Chemistry and Peptide Synthesis

The primary utility of N-Cbz-4-biphenyl-L-alanine lies in its role as a specialized building block. The biphenyl side chain is a common motif in pharmacologically active compounds, often used to engage with hydrophobic pockets in target proteins or to modulate pharmacokinetic properties.

-

Enzyme Inhibitors: The biphenyl group can serve as a potent hydrophobic pharmacophore. This amino acid has been incorporated into inhibitors of enzymes such as cathepsins and proteases, where the biphenyl moiety can form favorable pi-stacking or hydrophobic interactions within the enzyme's active site.

-

Peptide Mimetics: In peptide synthesis, its incorporation can confer increased resistance to enzymatic degradation compared to natural amino acids. It also introduces conformational constraints that can lock a peptide into a bioactive conformation.

-

Molecular Scaffolding: It serves as a rigid scaffold from which other functional groups can be elaborated, enabling the exploration of chemical space in drug discovery programs.

Caption: Role of Cbz-4-biphenyl-L-alanine in solid-phase peptide synthesis.

References

-

PubChem Compound Summary for CID 10255460 . National Center for Biotechnology Information. [Link]

Authored by: Senior Application Scientist

An In-depth Technical Guide to (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid (Cbz-4-biphenyl-L-ala)

Abstract

This technical guide provides a comprehensive overview of Cbz-4-biphenyl-L-alanine, a non-canonical, protected amino acid of significant interest in peptide chemistry and drug discovery. We will dissect its chemical nomenclature and structure, detail its physicochemical properties, provide a robust, field-proven protocol for its synthesis, and discuss its applications. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of this compound

Cbz-4-biphenyl-L-alanine is a derivative of the amino acid L-phenylalanine, distinguished by two key modifications: the presence of a biphenyl moiety on the side chain and a carboxybenzyl (Cbz or Z) protecting group on the alpha-amino group.[1][2] The biphenyl side chain offers unique steric and electronic properties, making it a valuable building block for creating peptides and peptidomimetics with modified conformations and enhanced biological activities. The Cbz group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas, provides robust protection of the amino group during peptide coupling reactions and can be selectively removed under specific conditions, such as catalytic hydrogenolysis.[3][4] This combination of a unique side chain and a classic protecting group makes this compound a critical intermediate in the synthesis of complex peptides and pharmaceutical agents.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid .[1]

Let's deconstruct this name to understand the molecule's architecture:

-

(2S)-...propanoic acid : This establishes the core of the molecule as a three-carbon carboxylic acid (propanoic acid) with a specific stereochemistry at the second carbon (the alpha-carbon), designated as 'S' according to Cahn-Ingold-Prelog rules. This corresponds to the naturally occurring L-configuration for amino acids.

-

...-3-(4-phenylphenyl)... : This indicates that at the third carbon of the propanoic acid chain, there is a biphenyl group (also written as [1,1'-biphenyl]-4-yl) attached at its 4-position. This forms the distinctive side chain.[2]

-

...-2-(phenylmethoxycarbonylamino)... : This describes the substituent at the second carbon (the alpha-carbon). The "amino" suffix indicates the nitrogen of the amino acid. It is modified with a "phenylmethoxycarbonyl" group, which is the full chemical name for the carboxybenzyl (Cbz) protecting group.[1]

Common Synonyms:

-

N-Carboxybenzyl-4-biphenyl-L-alanine

-

Z-4-phenyl-L-phenylalanine

-

(S)-3-([1,1'-Biphenyl]-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid[1]

Chemical Structure:

Caption: Workflow for the synthesis of L-Biphenylalanine.

Stage 2: Cbz Protection of L-Biphenylalanine

The standard and most reliable method for introducing the Cbz group is the Schotten-Baumann reaction. [3]This involves the acylation of the amino acid with benzyl chloroformate in an alkaline aqueous solution. The base is critical as it neutralizes the hydrochloric acid byproduct, maintaining the nucleophilicity of the amino group.

Caption: Workflow for the Cbz protection of L-Biphenylalanine.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Cbz-protection of amino acids. [3][5]

-

Dissolution: In a three-necked flask equipped with a stirrer, dissolve L-biphenylalanine (1 equivalent) in 2N sodium hydroxide solution. Cool the solution to 0 °C in an ice-salt bath.

-

Reaction: While maintaining the internal temperature below 5 °C, add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) and 2N NaOH solution simultaneously and dropwise to the amino acid solution. The concurrent addition of NaOH is crucial to keep the pH in the alkaline range (pH 9-10).

-

Stirring: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x volume of reaction) to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layer.

-

Return the aqueous layer to the flask, cool it again to 0-5 °C, and carefully acidify to pH 2 with 2N HCl. The product should precipitate as a white solid.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volume). Combine the organic phases.

-

Purification:

-

Wash the combined organic phases with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The product is often obtained as an oil that crystallizes upon standing.

-

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a vital building block in solid-phase and solution-phase peptide synthesis. [3][6]Its primary application is the introduction of a bulky, hydrophobic, and conformationally rigid biphenylalanine residue into a peptide sequence.

-

Probing Receptor Binding Sites: The biphenyl side chain can be used to probe hydrophobic pockets in enzyme active sites or receptor binding sites. Its size and rigidity, compared to a standard phenylalanine residue, can lead to altered binding affinities and selectivities.

-

Enhancing Metabolic Stability: The non-natural structure of the biphenylalanine residue can increase the peptide's resistance to enzymatic degradation by proteases, thereby extending its in-vivo half-life.

-

Synthesis of Peptidomimetics and Pharmaceuticals: It is used in the synthesis of complex organic molecules and drug candidates where the specific stereochemistry and protected amine are essential for subsequent chemical transformations. [7][8]For example, derivatives of protected amino acids are used in the synthesis of neurokinin antagonists and other bioactive compounds. [7][8]

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the presence of the Cbz group, the biphenyl moiety, and the amino acid backbone.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

-

Chiral Chromatography: Can be employed to confirm the enantiomeric purity ((S)-configuration).

References

-

PubChem. This compound | C23H21NO4 | CID 7010375. National Institutes of Health. [Link]

-

Organic Syntheses. Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

PubChem. Biphenylalanine | C15H15NO2 | CID 2761815. National Institutes of Health. [Link]

-

PubChem. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104. National Institutes of Health. [Link]

Sources

- 1. This compound | C23H21NO4 | CID 7010375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenylalanine | C15H15NO2 | CID 2761815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Cbz-D-Alanine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. guidechem.com [guidechem.com]

- 8. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

The Evolving Landscape of Biphenylalanine Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Preamble: The Strategic Advantage of the Biphenyl Scaffold in Drug Discovery

In the intricate chess game of drug design, where molecular architecture dictates biological function, the biphenylalanine scaffold has emerged as a powerful strategic piece. This non-canonical amino acid, characterized by the fusion of a phenylalanine residue with an additional phenyl ring, offers a unique combination of structural rigidity, hydrophobicity, and tunable electronics. These attributes allow for the nuanced modulation of molecular interactions with biological targets, paving the way for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the burgeoning field of biphenylalanine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, diverse biological activities, and underlying mechanisms of action. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualizations of key molecular pathways.

I. Unveiling the Therapeutic Promise: A Spectrum of Biological Activities

The biphenylalanine framework has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The introduction of the biphenyl moiety can profoundly influence the pharmacological profile of a parent molecule, often leading to enhanced binding affinity and improved pharmacokinetic properties.

Anticancer Activity: Targeting the Proliferation and Survival of Malignant Cells

Biphenylalanine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes in signaling pathways that are dysregulated in cancer.

A primary mode of anticancer action for many biphenylalanine derivatives is the induction of apoptosis , or programmed cell death. This is often achieved through the modulation of critical signaling pathways that regulate cell survival and proliferation.

One of the key targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and metastasis.[1][2][3] Certain biphenylalanine derivatives have been shown to act as EGFR inhibitors, with some exhibiting IC50 values in the nanomolar range. For instance, a series of 6-aryl-furo[2,3-d]pyrimidin-4-amine derivatives incorporating a β-phenylalanine scaffold yielded a compound with an IC50 of 22 nM against EGFR.[4][5]

Another important target is the eukaryotic Elongation Factor 2 Kinase (eEF2K) , which is overexpressed in several cancers and plays a role in tumor growth and resistance to chemotherapy.[5] A β-phenylalanine scaffold was identified through virtual screening, leading to the synthesis of derivatives with inhibitory activity against eEF2K. One such inhibitor demonstrated an IC50 of 5.5 µM and induced apoptosis in breast cancer cells.

Furthermore, some biphenylalanine derivatives have been shown to induce apoptosis through the Fas/FasL death receptor pathway . This extrinsic apoptotic pathway is initiated by the binding of the Fas ligand (FasL) to its receptor (Fas), leading to the activation of a cascade of caspases that execute the apoptotic program.

Diagram 1: Simplified EGFR Signaling Pathway and a Hypothetical Point of Inhibition by a Biphenylalanine Derivative

Caption: EGFR signaling cascade and potential inhibition by a biphenylalanine derivative.

Diagram 2: Overview of the Intrinsic and Extrinsic Apoptosis Pathways

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the N-Fmoc-protected halophenylalanine (e.g., Fmoc-4-bromophenylalanine, 1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a base (e.g., K₃PO₄, 3.0 equivalents).

-

Add an anhydrous solvent such as THF or t-amyl alcohol to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Stir the suspension and degas the mixture by bubbling Argon through it for 15-20 minutes.

-

-

Catalyst and Ligand Addition:

-

In a separate vial, quickly weigh and add the palladium catalyst (e.g., palladium(II) acetate, Pd(OAc)₂, 0.05 equivalents) and a suitable ligand (e.g., DtBuPF, 0.06 equivalents).

-

Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

-

-

Reaction Execution:

-

Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with 1N HCl (twice) to remove the base and any excess boronic acid.

-

Wash the organic layer with brine (once).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Fmoc-protected biphenylalanine derivative.

-

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

This protocol is designed for adherent cells in a 96-well plate format.

-

Cell Seeding:

-

Harvest and count the cancer cells of interest.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the biphenylalanine derivative in culture medium at various concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

From a fresh culture plate, select several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare serial twofold dilutions of the biphenylalanine derivative in a 96-well microtiter plate using an appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the prepared microbial suspension.

-

Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

IV. Conclusion and Future Perspectives

Biphenylalanine derivatives represent a compelling and versatile class of compounds with significant therapeutic potential across a spectrum of diseases. Their unique structural features provide a robust platform for the rational design of potent and selective inhibitors of various biological targets. The in-depth understanding of their synthesis, biological activities, and mechanisms of action, as outlined in this guide, is crucial for advancing their development from promising lead compounds to clinically viable drugs.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Diversity: The synthesis and evaluation of larger and more diverse libraries of biphenylalanine derivatives will be essential for identifying novel compounds with improved activity and selectivity profiles.

-

Elucidation of Novel Mechanisms of Action: While significant progress has been made in understanding how these derivatives exert their biological effects, further investigation into their molecular targets and signaling pathways will undoubtedly uncover new therapeutic opportunities.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Exploring the synergistic effects of biphenylalanine derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

The continued exploration of the rich chemical space offered by the biphenylalanine scaffold holds immense promise for the future of drug discovery and the development of next-generation therapeutics to address unmet medical needs.

V. References

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (1999). PubMed. Retrieved January 15, 2026, from [Link]

-

Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. (2022). PubMed. Retrieved January 15, 2026, from [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2017). PubMed Central. Retrieved January 15, 2026, from [Link]

-

IC50 values for the inhibition of lipoxygenase-1. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inflammatory Agents (Part-I). (2010). International Journal of Pharma and Bio Sciences. Retrieved January 15, 2026, from [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Brieflands. Retrieved January 15, 2026, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis and enzyme inhibitory activities of novel peptide isosteres. (2002). PubMed. Retrieved January 15, 2026, from [Link]

-

Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Lipoxygenase inhibition activity IC50(mM± SEM) The completion of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (2024). Journal of Pharmacology, Genetics and Molecular Biology. Retrieved January 15, 2026, from [Link]

-

Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. (2013). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). CORE. Retrieved January 15, 2026, from [Link]

-

Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents. Retrieved January 15, 2026, from

-

Fighting infections with non-proteinogenic amino acids – biphenyl derivatives. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer. (2018). PubMed. Retrieved January 15, 2026, from [Link]

-

A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. (2023). PubMed. Retrieved January 15, 2026, from [Link]

-

Fas/FasL signaling contributes to phenylalanine-induced apoptosis. (A)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The small molecule raptinal can simultaneously induce apoptosis and inhibit PANX1 activity. (2024). Nature.com. Retrieved January 15, 2026, from [Link]

-

Adamantanyl-Tethered-Biphenylic Compounds Induce Apoptosis in Cancer Cells by Targeting Bcl Homologs. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation. (2008). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Mechanisms of Epidermal Growth Factor Receptor Signaling as Characterized by Patterned Ligand Activation and Mutational Analysis. (2013). PubMed Central. Retrieved January 15, 2026, from [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 15, 2026, from [Link]

-

Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]

-

EGFR Signaling Pathway. (n.d.). Sino Biological. Retrieved January 15, 2026, from [Link]

Sources

- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Incorporation of Cbz-4-biphenyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide science, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] N-Carbobenzyloxy-4-biphenyl-L-alanine (Cbz-BipA), a derivative of L-phenylalanine, is a UAA of significant interest. Its defining features are the N-terminal Carboxybenzyl (Cbz) protecting group and the bulky, hydrophobic biphenyl side chain.

The biphenyl moiety extends the aromatic system of phenylalanine, which can profoundly influence peptide conformation and enhance binding interactions with biological targets.[2] However, this extended structure also introduces significant steric hindrance and hydrophobicity, creating challenges during synthesis such as peptide aggregation and inefficient coupling reactions.[3][4]

The Cbz protecting group, a classic tool from solution-phase synthesis, presents its own set of considerations for SPPS.[5][6] Unlike the base-labile Fmoc or acid-labile Boc groups, Cbz is typically removed by catalytic hydrogenolysis.[6] This method is not readily compatible with standard on-resin SPPS protocols. Consequently, the most strategic and common application of a Cbz-protected amino acid in Fmoc-based SPPS is its incorporation at the N-terminus , where the Cbz group can remain on the final, cleaved peptide as a permanent feature or be removed in a subsequent solution-phase step. This approach leverages the orthogonality of the Cbz group, as it is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage.[7][]

This guide provides a detailed protocol for the successful incorporation of Cbz-4-biphenyl-L-alanine as the N-terminal residue in a peptide sequence using Fmoc-based SPPS, with a focus on overcoming the challenges posed by its sterically demanding nature.

Core Principles and Experimental Causality

Addressing Steric Hindrance in Coupling Reactions

The primary challenge when incorporating Cbz-BipA is overcoming the steric bulk of the biphenyl side chain, which can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[9] Inefficient coupling leads to deletion sequences, which are often difficult to separate from the target peptide. To ensure a high-yield synthesis, the protocol must be modified to enhance coupling efficiency. This is achieved through several synergistic strategies:

-

Potent Activation Reagents: Standard carbodiimide reagents like DIC may be insufficient.[10] Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are more potent and are recommended for coupling sterically hindered amino acids.[11]

-

Extended Reaction Times: Allowing longer coupling times (2-4 hours or overnight) provides the necessary window for the sterically hindered reaction to proceed to completion.

-

Increased Reagent Equivalents: Using a higher excess (3-5 equivalents) of both the Cbz-BipA and the coupling reagents drives the reaction equilibrium towards product formation.

-

Double Coupling: Repeating the coupling step is a robust method to ensure that any unreacted N-terminal amines are acylated, maximizing the yield of the desired full-length peptide.

Workflow Validation: The Kaiser Test

A protocol's trustworthiness is rooted in its ability to be validated at critical steps. After the coupling of Cbz-BipA, it is crucial to confirm the absence of free primary amines on the resin. The Kaiser test (or ninhydrin test) is an indispensable qualitative tool for this purpose. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction, validating the success of the step before proceeding to cleavage. A positive result (beads turn dark blue/purple) signals incomplete coupling, necessitating a second coupling step.

Visualized Workflow for N-Terminal Capping with Cbz-BipA

The following diagram illustrates the key stages of the synthesis, culminating in the incorporation of Cbz-BipA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 4. blog.mblintl.com [blog.mblintl.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

Application Notes and Protocols for the Deprotection of the Cbz Group from Cbz-4-biphenyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

The carbobenzyloxy (Cbz or Z) group is a cornerstone in the edifice of modern peptide synthesis, offering robust protection for amine functionalities.[1] Introduced by Bergmann and Zervas in the 1930s, its stability across a range of reaction conditions, coupled with the variety of methods for its removal, has cemented its utility in the synthesis of complex peptides and pharmaceutical agents.[1] This guide provides an in-depth exploration of the primary methodologies for the deprotection of the Cbz group from Cbz-4-biphenyl-L-alanine, a sterically demanding and functionally rich amino acid derivative. The selection of an appropriate deprotection strategy is paramount and is governed by the substrate's molecular architecture, the presence of other sensitive functional groups, and the desired reaction scale.[2]

Comparative Overview of Cbz Deprotection Methodologies

The principal strategies for the cleavage of the Cbz group can be broadly classified into catalytic hydrogenolysis, acid-mediated cleavage, and less commonly, nucleophilic displacement. Each approach presents a unique profile of reactivity and chemoselectivity. For a substrate such as Cbz-4-biphenyl-L-alanine, the bulky biphenyl moiety may influence reaction kinetics and catalyst interactions, necessitating careful consideration of the chosen method.

Data Presentation: Summary of Cbz Deprotection Techniques

| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations for Cbz-4-biphenyl-L-ala |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[2] | Potential for slow reaction due to steric hindrance from the biphenyl group. Incompatible with other reducible functional groups.[3] Safety concerns with H₂ gas.[2] |

| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C.[2] | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[2] Often proceeds at a faster rate than direct hydrogenation. | Catalyst poisoning by sulfur-containing impurities can be an issue.[4] Steric hindrance may still affect reaction rates. |

| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[2] Relatively fast reaction times. | Harsh conditions can lead to side reactions, such as acylation by the solvent or alkylation.[3] May not be suitable for acid-sensitive substrates. |

| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | Mild conditions (room temperature) with excellent functional group tolerance.[5][6] Avoids the use of heavy metals. | HFIP is a relatively expensive solvent.[3] The large size of the substrate may require optimization of reagent stoichiometry. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | Highly selective for sensitive substrates and avoids heavy metals.[7][8] | The thiol reagent has a strong, unpleasant odor.[3] May require elevated temperatures. |

Detailed Experimental Protocols and Mechanistic Insights

Catalytic Hydrogenolysis

This is the most conventional and often the mildest method for Cbz deprotection, proceeding via the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.[2]

Mechanism: The reaction proceeds on the surface of the palladium catalyst where the Cbz-protected amino acid is adsorbed. Hydrogen gas is also adsorbed and dissociates into atomic hydrogen. The benzylic C-O bond is then hydrogenolyzed, releasing the free amine, toluene, and carbon dioxide.

dot

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol:

-

Dissolution: Dissolve Cbz-4-biphenyl-L-alanine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[2] For sterically hindered substrates like Cbz-4-biphenyl-L-alanine, a higher catalyst loading may be beneficial.

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[2] Increasing the hydrogen pressure (e.g., to 50 psi) can often accelerate the reaction for challenging substrates.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 4-biphenyl-L-alanine. Further purification can be achieved by recrystallization or chromatography if necessary.

Expert Insights: The biphenyl group in Cbz-4-biphenyl-L-alanine may lead to slower reaction rates due to steric hindrance around the benzylic position. Increasing the catalyst loading, hydrogen pressure, or reaction temperature can help to overcome this. Ensure vigorous stirring to maintain good contact between the substrate and the heterogeneous catalyst.[3]

Catalytic Transfer Hydrogenation

This method offers a safer and often more convenient alternative to using hydrogen gas, especially for larger-scale reactions.[2] A variety of hydrogen donors can be employed.

Mechanism: In this process, a hydrogen donor molecule, such as ammonium formate, transfers hydrogen to the Cbz group in the presence of a palladium catalyst. The Cbz group is cleaved to the free amine, toluene, and carbon dioxide, while the hydrogen donor is oxidized.

dot ```dot graph Cbz_Transfer_Hydrogenation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Start [label="Dissolve this compound in Solvent (e.g., MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagents [label="Add 10% Pd/C and Hydrogen Donor (e.g., Ammonium Formate)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Stir at Room Temperature or with Gentle Heating", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction by TLC or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Filter through Celite to Remove Catalyst", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Isolate [label="Concentrate Filtrate and Purify", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_Reagents; Add_Reagents -> React; React -> Monitor; Monitor -> Workup; Workup -> Isolate; }``` Caption: Experimental workflow for catalytic transfer hydrogenation.

Experimental Protocol using Ammonium Formate:

-

Dissolution: Dissolve Cbz-4-biphenyl-L-alanine (1.0 equivalent) in methanol or ethanol. 2[2]. Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents). 3[2]. Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid and can be complete within a few hours.

-

Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for catalytic hydrogenolysis.

Expert Insights: Catalytic transfer hydrogenation can sometimes be more effective for sterically hindered substrates than direct hydrogenation. The choice of hydrogen donor can influence the reaction rate and selectivity. Formic acid is another common hydrogen donor used in this context.

[9]#### 3. Acidic Cleavage using HBr in Acetic Acid

This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.

[2]Mechanism: The reaction proceeds via protonation of the carbamate oxygen by the strong acid, followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2 mechanism). This cleaves the benzyl-oxygen bond, and the resulting carbamic acid readily decarboxylates to give the free amine.

[10]dot

Caption: Mechanism of Cbz deprotection via acidic cleavage.

Experimental Protocol:

-

Dissolution: Dissolve Cbz-4-biphenyl-L-alanine in glacial acetic acid.

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH). 3[2]. Reaction: Stir the mixture at room temperature for 2 to 16 hours. 4[2]. Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether. The resulting hydrobromide salt can be collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.

Expert Insights: While effective, this method is harsh and should be used with caution, especially if other acid-labile protecting groups are present. The biphenyl group is stable under these conditions.

Lewis Acid-Mediated Cleavage with AlCl₃ and HFIP

A milder, non-hydrogenolytic method involves the use of a Lewis acid in a fluorinated solvent.

[5]Mechanism: The Lewis acid (AlCl₃) is thought to be enhanced by the fluorinated solvent (HFIP), increasing its Brønsted acidity. This facilitates the cleavage of the carbamate group.

[5]Experimental Protocol:

-

Reagent Preparation: To a solution of Cbz-4-biphenyl-L-alanine (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) (3 equivalents) at room temperature. 2[5]. Reaction: Stir the suspension at room temperature for 2 to 16 hours. 3[5]. Monitoring and Work-up: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂), quench with aqueous sodium bicarbonate (NaHCO₃), and extract the product with CH₂Cl₂. 4[5]. Isolation: The combined organic layers are washed, dried, and concentrated to yield the deprotected product.

[5]Expert Insights: This method is advantageous for its mildness and excellent functional group tolerance, including reducible groups that would not survive hydrogenation. I[5][11]t provides an excellent orthogonal deprotection strategy.

Conclusion

The removal of the Cbz protecting group from Cbz-4-biphenyl-L-alanine is a critical transformation that can be achieved through several effective methods. The choice of deprotection strategy is crucial for the successful synthesis of peptides and other complex molecules containing this bulky amino acid. Catalytic hydrogenolysis remains a common and mild method, while catalytic transfer hydrogenation offers a safer alternative. F[2]or substrates incompatible with hydrogenation, acidic or Lewis acid-mediated cleavage provides valuable options. B[2][5]y understanding the advantages and limitations of each technique, researchers can select the optimal protocol to achieve high yields and purity in their synthetic endeavors.

References

-

Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Retrieved from [Link]

-

Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

-

Sato, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Retrieved from [Link]

-

Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B. Retrieved from [Link]

-

Stanway-Gordon, H. A., et al. (2021). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Angewandte Chemie International Edition. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Retrieved from [Link]

-

Synfacts. (2024). AlCl3- and HFIP-Mediated Selective Deprotection of the N-Cbz Group. Thieme. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

-

Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]

-

Gowda, D. C. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian National Science Academy. Retrieved from [Link]

-

Lee, S., & Lim, H. (2007). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. The Journal of Organic Chemistry. Retrieved from [Link]

-

Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Retrieved from [Link]

-

Sato, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Mayer, J. (2022). Why does my CBz-deprotection not work?. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Deprotection method.

-

National Institutes of Health. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

-

American Chemical Society. (2015). 4-Biphenylyl-L-alanine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes & Protocols: Cbz-4-biphenyl-L-alanine as a Building Block for Novel Peptides

Introduction: The Strategic Advantage of Incorporating Cbz-4-biphenyl-L-alanine

In the landscape of modern drug discovery and materials science, the design of novel peptides with enhanced therapeutic properties or unique structural characteristics is of paramount importance.[1] The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to achieve these goals, offering researchers unprecedented control over peptide structure and function.[2] Cbz-4-biphenyl-L-alanine, a derivative of L-phenylalanine, stands out as a particularly valuable building block. Its biphenyl side chain introduces significant steric bulk and hydrophobicity, which can be leveraged to modulate peptide conformation, improve metabolic stability, and enhance binding affinity to biological targets.[3][4]

The carboxybenzyl (Cbz) protecting group on the alpha-amino group provides a classic and robust method for stepwise peptide synthesis, particularly in solution-phase approaches, and is orthogonal to many other common protecting groups.[5][6] This document provides an in-depth technical guide on the application of Cbz-4-biphenyl-L-alanine in peptide synthesis, detailing both the rationale and the practical protocols for its successful incorporation.

I. Core Principles and Mechanistic Insights

The introduction of the bulky biphenyl moiety presents both opportunities and challenges in peptide synthesis. Understanding the underlying principles is crucial for developing robust protocols.

1.1. Conformational Constraint and Pre-organization:

The sheer size of the biphenyl side chain restricts the conformational freedom of the peptide backbone in its vicinity. This can be advantageous in designing peptides that adopt a specific, pre-organized conformation required for high-affinity binding to a receptor or enzyme active site. By reducing the entropic penalty of binding, the incorporation of Cbz-4-biphenyl-L-alanine can lead to a significant increase in potency.

1.2. Enhanced Metabolic Stability:

Peptides are often susceptible to enzymatic degradation by proteases. The steric hindrance provided by the biphenyl group can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.[7]

1.3. Modulation of Physicochemical Properties:

The hydrophobic nature of the biphenyl side chain can significantly impact the solubility and aggregation propensity of the resulting peptide.[8] While this can be a challenge during synthesis and purification, it can also be exploited to enhance membrane permeability or to drive self-assembly into novel biomaterials.[9]

1.4. Challenges in Peptide Coupling:

The primary challenge in utilizing Cbz-4-biphenyl-L-alanine lies in the coupling step of solid-phase peptide synthesis (SPPS).[10] The steric bulk of the side chain can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling and lower yields.[8][10] Overcoming this requires careful selection of coupling reagents and optimization of reaction conditions.

II. Application Notes: Strategic Implementation of Cbz-4-biphenyl-L-alanine

2.1. Selection of Coupling Reagents:

For sterically hindered amino acids like Cbz-4-biphenyl-L-alanine, standard coupling reagents may prove insufficient.[11] High-potency reagents are recommended to drive the reaction to completion.

| Coupling Reagent | Class | Key Advantages |

| HATU | Uronium Salt | High reactivity, fast kinetics, low racemization. |

| HCTU | Uronium Salt | Similar to HATU, often more cost-effective. |

| COMU | Uronium Salt | Excellent for hindered couplings, byproducts are water-soluble.[12][13] |

| PyBOP | Phosphonium Salt | Effective for hindered couplings, though can be less reactive than uronium salts. |

2.2. Optimizing Coupling Conditions:

-

Extended Coupling Times: Due to slower reaction kinetics, extending the coupling time (e.g., 2-4 hours or even overnight) is often necessary to achieve high coupling efficiency.[11]

-

Double Coupling: Performing the coupling reaction twice with a fresh portion of the activated amino acid can significantly improve the yield of the desired product.

-

Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can increase the reaction rate. However, this must be done cautiously to avoid racemization.

2.3. Monitoring Coupling Efficiency:

Qualitative tests like the Kaiser test are essential to ensure the completion of each coupling step. A negative Kaiser test (indicating the absence of free primary amines) is crucial before proceeding to the next deprotection step. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by RP-HPLC and mass spectrometry.[11]

2.4. Addressing Aggregation:

The hydrophobicity of the biphenyl side chain can promote peptide aggregation on the solid support, leading to poor solvation and incomplete reactions.[14]

-

Choice of Resin: Using a low-loading resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[15]

-

Solvent Systems: The use of "magic mixtures" (e.g., DMF/DCM with 1% Triton X-100) or chaotropic salts (e.g., LiCl) can help to disrupt secondary structures and improve solvation.

-